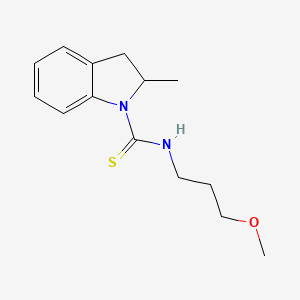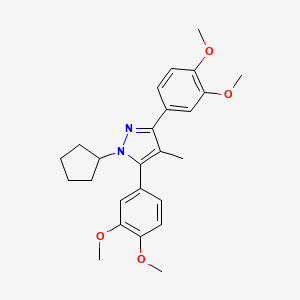
N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE is a synthetic organic compound belonging to the class of indoline derivatives This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a methyl group on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE typically involves the reaction of 2-methylindoline with 3-methoxypropyl isothiocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The reaction is performed in a large reactor with continuous stirring and temperature control. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
N~1~-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- N-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE
- N-(3-METHOXYPROPYL)-1-INDOLINECARBOTHIOAMIDE
- N-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBAMATE
Comparison: N1-(3-METHOXYPROPYL)-2-METHYL-1-INDOLINECARBOTHIOAMIDE is unique due to the presence of both a methoxypropyl group and a methyl group on the indoline ring. This structural feature distinguishes it from other similar compounds, which may lack one of these groups. The presence of these groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-methyl-2,3-dihydroindole-1-carbothioamide |
InChI |
InChI=1S/C14H20N2OS/c1-11-10-12-6-3-4-7-13(12)16(11)14(18)15-8-5-9-17-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,15,18) |
InChI Key |
NSUUUYZJYDOVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10923493.png)

![(5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10923508.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923517.png)

![3,6-dicyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923534.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923541.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10923546.png)

![N-cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923558.png)
![Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10923560.png)
![5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10923570.png)
![1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10923582.png)
